Hexan-2-YL benzenesulfinate

Description

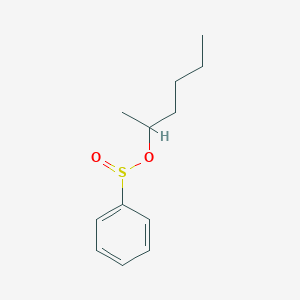

Hexan-2-yl benzenesulfinate is an organosulfur compound characterized by a benzenesulfinate group (-SO₂⁻) esterified with a hexan-2-yl (secondary hexyl) chain. This compound belongs to the class of sulfinate esters, which are widely used in organic synthesis as intermediates for constructing sulfonyl-containing molecules or as reducing agents in specific reactions. For example, hexyl benzenesulfonate undergoes reductive cleavage with alkali amalgams to yield benzenesulfinate and 1-hexanol, with reaction efficiency heavily dependent on solvent choice (e.g., 97% yield in dioxane vs. 5% in toluene) .

Properties

CAS No. |

62750-38-3 |

|---|---|

Molecular Formula |

C12H18O2S |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

hexan-2-yl benzenesulfinate |

InChI |

InChI=1S/C12H18O2S/c1-3-4-8-11(2)14-15(13)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 |

InChI Key |

XXIRGERSIHQORQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)OS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexan-2-YL benzenesulfinate can be synthesized through the esterification of benzenesulfinic acid with hexan-2-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Hexan-2-YL benzenesulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinic acid ester group can be oxidized to a sulfonic acid ester using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed:

Oxidation: Hexan-2-YL benzenesulfonate.

Reduction: Hexan-2-YL benzene sulfide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Hexan-2-YL benzenesulfinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinic acid esters.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.

Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of hexan-2-YL benzenesulfinate involves its reactivity with nucleophiles and electrophiles. The sulfinic acid ester group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These reactions are facilitated by the electron-donating or electron-withdrawing effects of substituents on the benzene ring, which influence the compound’s reactivity.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

(a) Hexyl Benzenesulfonate vs. Hexan-2-yl Benzenesulfinate

Hexyl benzenesulfonate (a sulfonate ester) differs from this compound (a sulfinate ester) in both oxidation state and alkyl chain branching. Sulfinate esters (R-SO₂-O-R') are reduced more readily than sulfonates (R-SO₃-O-R') due to the lower oxidation state of sulfur (+4 vs. +6). In reductive cleavage reactions, hexyl benzenesulfonate produces benzenesulfinate and 1-hexanol, with yields influenced by solvent polarity and coordination ability (Table 1) .

(b) Diaryl Sulfones

Diarylsulfones (Ar-SO₂-Ar') are another class of sulfonyl compounds. Unlike sulfinate esters, they lack an ester oxygen linkage, making them less reactive toward reductive cleavage. However, both classes share sensitivity to solvent effects in alkali-mediated reactions. For instance, diarylsulfones require harsher conditions (e.g., elevated temperatures) compared to sulfinate esters .

(c) Phthalate Esters (e.g., Bis(2-ethylhexyl)phthalate)

Phthalate esters, such as bis(2-ethylhexyl)phthalate (), are structurally distinct but share ester functional groups. These compounds are primarily used as plasticizers rather than synthetic intermediates. Their stability under alkaline conditions contrasts with sulfinate esters, which are designed for controlled reactivity in reduction or substitution reactions .

Solvent-Dependent Reactivity (Data Table)

The reductive cleavage efficiency of hexyl benzenesulfonate in various solvents highlights the critical role of reaction media (Table 1). Comparable trends are expected for this compound, though branching may introduce variations.

Table 1: Solvent Effects on Reductive Cleavage of Hexyl Benzenesulfonate

| Solvent | Yield without Co-Solvent (%) | Yield with Isopropyl Alcohol Co-Solvent (%) |

|---|---|---|

| Toluene | 5 | 90 |

| Diethyl ether | 7 | 91 |

| Tetrahydrofuran (THF) | 86 | 98 |

| Dioxane | 97 | 98 |

| Acetonitrile (ACN) | 65 | 89 |

| Dimethylformamide (DMF) | 95 | 98 |

Data adapted from alkali amalgam studies .

Key observations:

- Polar aprotic solvents (e.g., DMF, THF) maximize yields due to their ability to stabilize intermediates and enhance electron transfer.

- Co-solvents like isopropyl alcohol improve efficiency in non-polar media (e.g., toluene) by facilitating proton transfer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.